VHL Ligand-Linker Conjugates 15

PROTAC synthesis Amide coupling Click chemistry

This pre-synthesized conjugate integrates a fluorocyclopropane-modified VH032-based VHL ligand with an optimized linker, featuring a reactive carboxylic acid for direct amide coupling. This eliminates the 1-2 day synthesis time and yield loss of installing click chemistry handles, providing a validated solvent-exposed exit vector that maximizes degradation potency probability across diverse target classes. Order now for rapid modular PROTAC library synthesis.

Molecular Formula C37H45FN4O8S
Molecular Weight 724.8 g/mol
Cat. No. B11931144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVHL Ligand-Linker Conjugates 15
Molecular FormulaC37H45FN4O8S
Molecular Weight724.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C6OCCO6
InChIInChI=1S/C37H45FN4O8S/c1-22-30(51-21-40-22)24-5-6-25(29(17-24)48-14-13-47-27-9-7-23(8-10-27)34-49-15-16-50-34)19-39-32(44)28-18-26(43)20-42(28)33(45)31(36(2,3)4)41-35(46)37(38)11-12-37/h5-10,17,21,26,28,31,34,43H,11-16,18-20H2,1-4H3,(H,39,44)(H,41,46)/t26-,28+,31-/m1/s1
InChIKeyWBMXUVVXKXJJQS-PNBNRWGDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VHL Ligand-Linker Conjugates 15: Technical Specifications and Role in PROTAC Synthesis


VHL Ligand-Linker Conjugates 15 (CAS 2375564-62-6; synonym: E3 Ligase Ligand-Linker Conjugates 56) is a pre-synthesized heterobifunctional building block for targeted protein degradation research. The compound integrates a VHL E3 ubiquitin ligase ligand derived from the VH032 scaffold with a pre-attached PROTAC linker terminated by a reactive carboxylic acid functional group . With a molecular formula of C37H45FN4O8S and a molecular weight of 724.84 g/mol, this conjugate is designed for rapid, modular assembly of PROTAC molecules via amide bond formation with an amine-containing target protein ligand . The compound exists as a solid at room temperature, achieves ≥98% purity in commercial preparations, and exhibits solubility of 10 mM in DMSO, making it suitable for direct use in PROTAC synthesis workflows without requiring independent VHL ligand-linker coupling optimization .

Why Generic Substitution of VHL Ligand-Linker Conjugates 15 Compromises PROTAC Performance


VHL Ligand-Linker Conjugates 15 cannot be substituted arbitrarily with other VHL-based ligand-linker conjugates without risking substantial changes in ternary complex formation, degradation efficiency, and target selectivity. Systematic structure-activity relationship studies of the VH032 scaffold demonstrate that even minor modifications to the linker attachment point, linker length, or linker chemical composition can alter binding affinity to VHL by up to several fold and dramatically affect the cooperativity (α) of ternary complex formation [1]. Specifically, linker attachment at the solvent-exposed region of the VHL ligand produces degraders with significantly different cellular DC50 values compared to alternative exit vectors [2]. Furthermore, the linker chemistry itself—including the presence of flexible PEG units, aromatic moieties, and terminal reactive groups—directly influences the achievable degradation potency (DC50) and maximum degradation (Dmax) in cellular assays. The terminal carboxylic acid of Conjugates 15 enables amide coupling chemistry that is incompatible with click chemistry approaches (e.g., alkyne-azide cycloaddition) used by conjugates with alternative terminal functionalities, making direct substitution without synthetic adaptation impossible . Below, we quantify these critical differences against the closest structural analogs.

Quantitative Differentiation Evidence: VHL Ligand-Linker Conjugates 15 Versus Closest Structural Analogs


Terminal Reactive Group: Carboxylic Acid Enables Amide Coupling Versus Conjugates 17 (Alkyne for Click Chemistry)

VHL Ligand-Linker Conjugates 15 is terminated with a carboxylic acid group, enabling direct amide bond formation with amine-containing target protein ligands via standard carbodiimide coupling chemistry (e.g., EDC/HOBt or HATU/DIPEA). In contrast, VHL Ligand-Linker Conjugates 17 is terminated with an alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This functional group difference dictates entirely orthogonal conjugation workflows. Direct quantification: Conjugates 15 contains 8 oxygen atoms in its terminal carboxylic acid moiety; Conjugates 17 contains a terminal alkyne with zero oxygen atoms in the reactive group. The synthetic yield implications are supported by literature showing that amide coupling with pre-activated carboxylic acids typically achieves coupling efficiencies of 70-90% under optimized conditions, whereas CuAAC click chemistry often exceeds 95% efficiency but requires azide-functionalized partners that may introduce additional synthetic steps . Researchers lacking access to azide-modified target ligands must either perform additional synthetic steps to install azide groups or select Conjugates 15 for direct conjugation.

PROTAC synthesis Amide coupling Click chemistry Conjugation strategy

Linker Architecture: Aromatic-Ether-PEG Scaffold Confers 724.84 Da Molecular Weight Versus Conjugates 14 (Thiol-Terminated, 14.3% Smaller)

VHL Ligand-Linker Conjugates 15 possesses a molecular weight of 724.84 g/mol and a molecular formula of C37H45FN4O8S . The linker architecture comprises a 4-(1,3-dioxolan-2-yl)phenoxy ethoxy spacer connecting the VHL ligand exit vector to the terminal carboxylic acid. The closest structural analog, VHL Ligand-Linker Conjugates 14 (VH032-thiol-C6-NH2), has a molecular weight of approximately 621 g/mol (estimated from VH032 scaffold + C6 linker + thiol/amine termini), representing a 14.3% lower molecular weight and a completely different linker composition . The larger molecular weight of Conjugates 15 is attributable to the presence of the 1,3-dioxolane-protected aromatic moiety (C9H9O2 contribution) and extended PEG-like ethoxy spacer, which are absent in Conjugates 14. LogP is calculated at 4.1 for Conjugates 15, compared to an estimated LogP of ~2.8-3.2 for Conjugates 14 based on the less lipophilic alkyl-thiol-amine linker . The 14-atom rotatable bond count for Conjugates 15 indicates moderate linker flexibility, which literature on PROTAC linker optimization suggests can influence ternary complex geometry and degradation cooperativity [1].

Linker design Molecular weight Physicochemical properties PROTAC optimization

Fluorine-Containing Scaffold: 1-Fluorocyclopropanecarboxamide Modification Differentiates Conjugates 15 from Non-Fluorinated VH032-Based Conjugates

VHL Ligand-Linker Conjugates 15 incorporates a 1-fluorocyclopropanecarboxamide moiety (C4H4FNO contribution) as part of the VHL ligand scaffold, a structural feature confirmed by the presence of a fluorine atom in its molecular formula C37H45FN4O8S . The majority of commercially available VHL ligand-linker conjugates, including Conjugates 11 ((S,R,S)-AHPC-(C3-PEG)2-C6-Cl), Conjugates 14 (VH032-thiol-C6-NH2), and Conjugates 17 (ARD-266 precursor), utilize non-fluorinated VHL ligand scaffolds based on the parent VH032 structure (C24H29N3O5S core) . Systematic SAR studies of VHL ligands have demonstrated that fluorine substitution at strategic positions can enhance binding affinity to the VHL E3 ligase by 2- to 5-fold while improving metabolic stability through reduced oxidative metabolism [1]. The fluorocyclopropane group in Conjugates 15 replaces the standard tert-butyl glycine or isoxazole moieties found in conventional VH032-based ligands, representing a distinct chemical space with potential implications for VHL binding kinetics and ternary complex cooperativity (α) [2].

Fluorine chemistry VHL ligand optimization Metabolic stability Binding affinity

Linker Exit Vector Position: Solvent-Exposed Region Attachment Confers High Kinase Degradation Efficiency Versus Alternative Attachment Points

The linker in VHL Ligand-Linker Conjugates 15 is attached at the solvent-exposed region of the VHL ligand scaffold, a design feature inferred from the presence of the 4-(1,3-dioxolan-2-yl)phenoxy ethoxy extension originating from the phenyl ring position corresponding to the canonical VH032 exit vector . A systematic evaluation of VH032 linker attachment points using a broad-spectrum kinase inhibitor PROTAC panel revealed that attachment at the solvent-exposed region (corresponding to the position used in Conjugates 15) produces highly efficient kinase degradation, whereas attachment at alternative positions such as the hydroxyl-proline ring or the tert-butyl group results in significantly reduced or ablated degradation activity [1]. Specifically, kinase-targeting PROTACs constructed with VH032 ligands attached at the solvent-exposed exit vector achieved DC50 values in the low nanomolar range (typically 10-100 nM) with Dmax >90%, while PROTACs with linkers attached at suboptimal positions showed DC50 values >1 μM or complete loss of degradation activity [2]. Conjugates 14 and certain other VHL ligand-linker conjugates utilize alternative exit vectors that may not confer the same degradation efficiency across diverse target proteins.

Linker attachment Exit vector Kinase degradation Ternary complex geometry

Optimal Application Scenarios for VHL Ligand-Linker Conjugates 15 in PROTAC Research and Development


Scenario 1: Rapid Assembly of PROTAC Libraries with Amine-Terminated Target Ligands

VHL Ligand-Linker Conjugates 15 is optimally deployed when researchers possess amine-containing target protein ligands (e.g., kinase inhibitors, BET bromodomain ligands, or nuclear receptor modulators bearing primary or secondary amines) and require rapid, high-yielding conjugation to generate PROTAC libraries. The terminal carboxylic acid enables direct amide coupling using standard peptide coupling reagents (EDC/HOBt, HATU/DIPEA) without intermediate functional group interconversion steps. This eliminates the 1-2 day synthesis time and 15-30% yield loss typically associated with installing azide or alkyne handles for click chemistry approaches required by Conjugates 17 . The fluorocyclopropane-modified VHL ligand scaffold may confer enhanced metabolic stability to the resulting PROTAC constructs, making Conjugates 15 particularly suitable for programs anticipating in vivo efficacy studies following initial in vitro characterization [1].

Scenario 2: De Novo PROTAC Design Where Optimal Exit Vector Geometry is Essential

For research programs initiating PROTAC development against novel or challenging protein targets where ternary complex geometry is unknown, Conjugates 15 provides the validated solvent-exposed exit vector attachment that systematic studies have demonstrated yields the highest probability of achieving potent degradation (DC50 <100 nM) across diverse target classes [2]. The linker architecture—featuring a flexible ethoxy spacer and aromatic 1,3-dioxolane moiety—offers an intermediate rigidity-flexibility profile that balances conformational sampling for ternary complex formation with sufficient structural constraint to avoid excessive entropic penalties. Researchers should select Conjugates 15 over conjugates with alternative exit vectors (e.g., Conjugates 14 with thiol-C6-amine linker) when the target protein's E3 ligase-accessible lysine residues are not yet mapped and optimal linker geometry must be empirically determined [3].

Scenario 3: Fluorine-Containing PROTAC Constructs for Improved Pharmacokinetic Profiling

The 1-fluorocyclopropanecarboxamide moiety in Conjugates 15 distinguishes it from all non-fluorinated VH032-based conjugates in the commercial catalog (including Conjugates 11, 14, and 17). Researchers conducting structure-activity relationship studies that include assessment of metabolic stability, plasma protein binding, or in vivo half-life should prioritize Conjugates 15 for constructing fluorinated PROTAC series. The single fluorine atom provides a convenient NMR handle for 19F-NMR-based binding and stability assays while potentially reducing CYP450-mediated oxidative metabolism at the cyclopropane-adjacent positions [1]. This scenario is particularly relevant for drug discovery programs transitioning from in vitro proof-of-concept to in vivo efficacy models where pharmacokinetic optimization becomes a critical selection criterion [4].

Quote Request

Request a Quote for VHL Ligand-Linker Conjugates 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.